molecular formula C18H19NO3 B12930360 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole

6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole

Cat. No.: B12930360
M. Wt: 297.3 g/mol
InChI Key: AKBAVBGNHVAHJY-UHFFFAOYSA-N
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Description

6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole can be achieved through several steps involving the protection and deprotection of functional groups, as well as the formation of the indole core. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd, LiAlH4, NaBH4

    Substitution: NaH, NaOCH3, benzyl bromide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. For example, as a potential MAO inhibitor, it can bind to the active site of the enzyme and prevent the oxidation of neurotransmitter amines, thereby increasing their levels in the brain . This can have therapeutic effects in conditions like depression and Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. Its combination of benzyloxyethoxy and methoxy groups provides distinct properties compared to other indole derivatives.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

5-methoxy-6-(2-phenylmethoxyethoxy)-1H-indole

InChI

InChI=1S/C18H19NO3/c1-20-17-11-15-7-8-19-16(15)12-18(17)22-10-9-21-13-14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3

InChI Key

AKBAVBGNHVAHJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OCCOCC3=CC=CC=C3

Origin of Product

United States

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